1-Azido-3-methyl-2-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

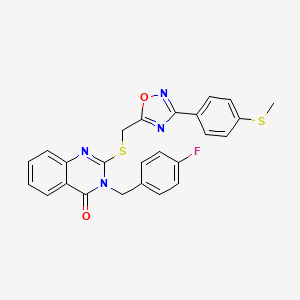

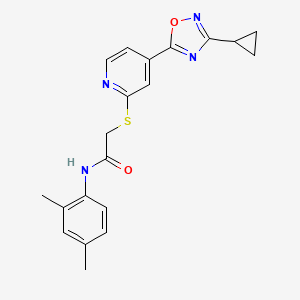

1-Azido-3-methyl-2-nitrobenzene is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.151. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Crystalline-State Photoreaction Studies

A study by Takayama et al. (2003) explored the crystalline-state photoreaction of 1-azido-2-nitrobenzene, revealing the formation of benzofuroxan and other intermediates. This research, utilizing X-ray crystallography and IR spectroscopy, provides insights into the photoreactive behavior of similar compounds, including 1-azido-3-methyl-2-nitrobenzene (Takayama et al., 2003).

2. Catalytic Reactions with Metal Complexes

Zhong et al. (2014) investigated the reaction of Cp*IrS2C2B10H10 with 1-azido-3-nitrobenzene, leading to the formation of new complexes. This study highlights the potential of this compound in catalytic reactions involving metal complexes, contributing to the field of organometallic chemistry (Zhong et al., 2014).

3. Synthesis and Characterization of Schiff Base Ligands

Research by Ahmadi and Amani (2012) on the synthesis and characterization of Schiff base ligands, including compounds derived from this compound, provides valuable information on the properties and potential applications of these ligands in fields like coordination chemistry and materials science (Ahmadi & Amani, 2012).

4. Applications in Reduction of Nitrobenzene

The study by Ben Taleb and Jenner (1993) on the reduction of nitrobenzene to aniline using aqueous methyl formate offers insights into the use of this compound in similar reduction processes, potentially impacting environmental remediation and organic synthesis (Ben Taleb & Jenner, 1993).

5. Pyrolysis and Neighboring Group Effects

Dyall and Ferguson (1992) investigated the pyrolysis of aryl azides, providing a deeper understanding of the thermolysis behavior and neighboring group effects in compounds like this compound. This research is significant for its implications in organic synthesis and reaction mechanisms (Dyall & Ferguson, 1992).

Safety and Hazards

While specific safety data for 1-Azido-3-methyl-2-nitrobenzene was not found, nitrobenzene, a related compound, is considered hazardous. It is combustible, toxic if swallowed, in contact with skin or if inhaled, and may cause cancer . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Orientations Futures

The future directions for the study of 1-Azido-3-methyl-2-nitrobenzene and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Additionally, the study of the photochromic properties of spiropyran derivatives, which can dynamically isomerize under UV light, is another promising area of research .

Mécanisme D'action

Target of Action

Azides are generally known to react with a variety of functional groups, including alkynes, alkenes, and carbonyl compounds, forming various heterocyclic structures .

Mode of Action

1-Azido-3-methyl-2-nitrobenzene can undergo intramolecular cyclization under basic conditions to form various heterocyclic structures . This process is facilitated by the azide group, which acts as a leaving group, and the nitro group, which can act as an electron-withdrawing group, stabilizing the intermediate .

Biochemical Pathways

Nitro compounds, in general, can participate in various biochemical reactions, including reduction and conjugation reactions .

Pharmacokinetics

Nitro compounds are known to have lower volatility than ketones of about the same molecular weight due to the polar character of the nitro group .

Result of Action

Azides are known to be potentially mutagenic, which means they can cause mutations in genetic material .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the intramolecular cyclization reaction is facilitated under basic conditions . Furthermore, the reaction of nitro compounds can be influenced by temperature, with nitration of alkanes being successful only when conducted at high temperatures in the vapor phase .

Propriétés

IUPAC Name |

1-azido-3-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-3-2-4-6(9-10-8)7(5)11(12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKMTNALORNNNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=[N+]=[N-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B3002290.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3002294.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3002299.png)

![3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3002304.png)

![octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol](/img/structure/B3002305.png)